![molecular formula C18H23N3O4S2 B2747505 2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide CAS No. 864941-10-6](/img/structure/B2747505.png)
2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a chemical compound with the molecular formula C18H23N3O4S2 and a molecular weight of 409.52. This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine functional group. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of amidation and the use of catalysts like TriTFET can be applied to scale up the synthesis process for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions: 2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide can undergo various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide has been studied for its potential therapeutic applications. It has shown promise in various fields, including:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic effects, including anticancer, antifungal, and antibacterial properties .
- Industry : Potential applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s amide bond formation plays a crucial role in its biological activity, enabling it to interact with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds:
- 2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide
- Other sulfonamide derivatives
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a thiophene ring and sulfonamide group makes it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-3-5-11-21(4-2)27(24,25)14-8-6-13(7-9-14)17(23)20-18-15(16(19)22)10-12-26-18/h6-10,12H,3-5,11H2,1-2H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHZVJQTHVIRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2747424.png)
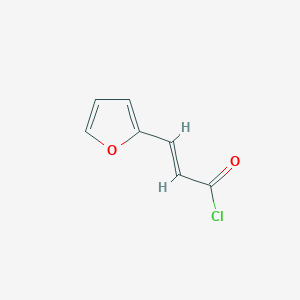
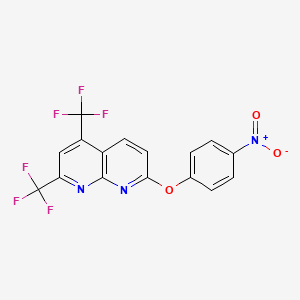
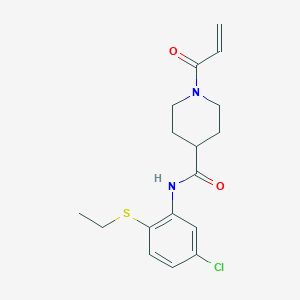
![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)
![1-(3,4-Dimethoxyphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2747433.png)
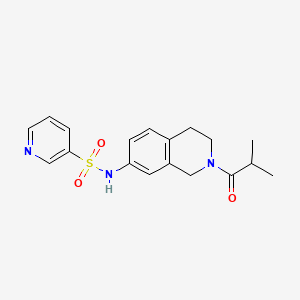
![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)
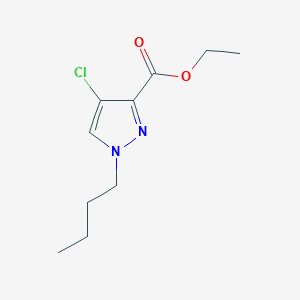
![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2747439.png)
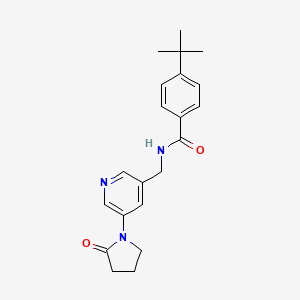
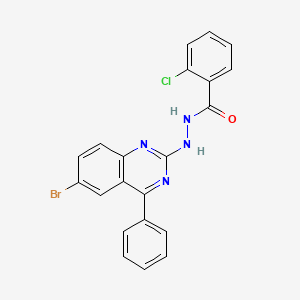
![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)
